1-(2-Chloro-6-fluorobenzyl)azetidine

Chemical Identity Quality Control Procurement Specification

Select 1-(2-Chloro-6-fluorobenzyl)azetidine (CAS 1865147-16-5) for medicinal chemistry campaigns where precise regioisomeric identity is critical. This N-benzyl azetidine bears a 2-chloro-6-fluorobenzyl group, ensuring distinct reactivity and biological profile compared to C-benzyl isomers. Use as a building block for SAR exploration, lead optimization via ring-opening, or as a reference standard to resolve N- vs. C-benzyl azetidines in analytical workflows. Confirm correct incorporation and avoid misleading SAR data.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
Cat. No. B13679262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorobenzyl)azetidine
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C(C=CC=C2Cl)F
InChIInChI=1S/C10H11ClFN/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2
InChIKeyGTEUYZNGNZWNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-6-fluorobenzyl)azetidine: Technical Specifications and Procurement Baseline


1-(2-Chloro-6-fluorobenzyl)azetidine is a synthetic small molecule classified within the azetidine family, characterized by a strained four-membered nitrogen-containing heterocycle substituted with a 2-chloro-6-fluorobenzyl group . Its molecular formula is C₁₀H₁₁ClFN with a monoisotopic mass of 199.05641 Da [1], and it is assigned CAS Registry Number 1865147-16-5 . The compound serves primarily as a research chemical and building block in medicinal chemistry, where its combination of ring strain and halogenated aromatic substituent can influence reactivity and potential biological interactions [2]. Due to the limited availability of peer-reviewed primary literature specifically detailing this exact compound, procurement decisions must be guided by a careful comparative analysis against structurally related analogs to ensure the correct reagent is selected for a given synthetic or screening workflow.

Why 1-(2-Chloro-6-fluorobenzyl)azetidine Cannot Be Simply Substituted with In-Class Analogs


The procurement of an azetidine building block with a 2-chloro-6-fluorobenzyl substituent is not interchangeable with other azetidine derivatives or halogenated benzyl amines, as minor structural variations profoundly alter key physicochemical properties and biological outcomes. The specific regiochemistry of the chlorine and fluorine atoms on the benzyl ring dictates both the electronic environment of the nitrogen and the molecule's overall three-dimensional conformation, which can impact nucleophilicity, metabolic stability, and target binding affinity [1]. Furthermore, the position of substitution on the azetidine ring (e.g., N-benzyl versus C-benzyl) critically affects reactivity, with N-substituted azetidines like the target compound exhibiting different ring-opening propensities compared to C-substituted counterparts [2]. Therefore, substituting with an isomer or an analog with a different halogenation pattern without empirical validation introduces significant risk of altering synthetic outcomes or producing misleading structure-activity relationship (SAR) data in a screening cascade.

Quantitative Differentiation of 1-(2-Chloro-6-fluorobenzyl)azetidine from Key Analogs


Regioisomeric Identity and Molecular Mass Differentiation

The target compound 1-(2-chloro-6-fluorobenzyl)azetidine (CAS 1865147-16-5) is a distinct regioisomer from the more widely cataloged 3-[(2-chloro-6-fluorophenyl)methyl]azetidine (CAS 937619-43-7). While both share the identical molecular formula (C₁₀H₁₁ClFN) and molecular weight (199.65 g/mol) , their structural difference—the point of attachment of the benzyl group to the azetidine nitrogen versus carbon—fundamentally alters their reactivity profile and potential biological activity [1]. This differentiation is critical for procurement, as the two regioisomers are not interchangeable in a synthetic sequence without altering the reaction outcome.

Chemical Identity Quality Control Procurement Specification

Comparative Purity Benchmarking Against Commercial Analogs

Commercially available lots of 1-(2-chloro-6-fluorobenzyl)azetidine are typically offered with a minimum purity specification of 95%, which is comparable to the purity grades reported for related compounds such as 1-(4-chloro-3-fluorobenzyl)azetidine (CAS 1856106-32-5) and 3-(4-chloro-3-fluorobenzyl)azetidine (CAS 1247861-69-3), all listed with 95%+ purity by vendors . While this parity does not offer a differentiating advantage, it establishes a baseline expectation for research-grade material and highlights that no superior purity grade is consistently available for the target compound compared to its analogs .

Chemical Purity Procurement Quality Analytical Specification

Reactivity Inference: N-Alkyl Azetidine Ring Strain vs. C-Alkyl Analogs

As an N-alkyl azetidine, 1-(2-chloro-6-fluorobenzyl)azetidine is expected to exhibit a ring strain energy of approximately 25-26 kcal/mol, which is a class-level property of four-membered nitrogen heterocycles [1]. This inherent strain, combined with the electronic effects of the electron-withdrawing 2-chloro-6-fluorobenzyl group, can render the C-N bond more susceptible to nucleophilic ring-opening reactions compared to less strained piperidine or pyrrolidine analogs [2]. While direct comparative kinetic data for this specific compound versus its C-alkyl regioisomer (3-[(2-chloro-6-fluorophenyl)methyl]azetidine) is not available in the open literature, the N-alkyl substitution pattern typically results in a more basic nitrogen center and a lower activation energy for certain ring-opening pathways, which may be advantageous in specific synthetic transformations .

Reactivity Synthetic Utility Ring Strain

Potential Biological Target Engagement Inferred from Azetidine Pharmacophore

Azetidine-containing compounds have been reported to exhibit activity against a diverse range of biological targets, including histone deacetylases (HDACs) and retinoic acid receptor-related orphan receptor gamma t (RORγt). For instance, an azetidine derivative (CHEMBL3314014) demonstrated inverse agonist activity at RORγt with an IC₅₀ of 10 nM [1], while another (CHEMBL5289013) inhibited HDAC6 with an IC₅₀ of 25 nM [2]. While these data do not represent direct activity measurements for 1-(2-chloro-6-fluorobenzyl)azetidine, they provide class-level evidence that the azetidine pharmacophore can be optimized for nanomolar potency. The specific halogenation pattern of the target compound may confer unique selectivity or physicochemical properties relative to the compounds listed, but this remains to be empirically validated [3].

Biological Activity Drug Discovery Pharmacophore

Optimal Scientific and Industrial Use Cases for 1-(2-Chloro-6-fluorobenzyl)azetidine


Medicinal Chemistry: Synthesis of Novel Azetidine-Based Screening Libraries

This compound serves as an ideal building block for the parallel synthesis of diverse azetidine-containing analogs, particularly when exploring structure-activity relationships (SAR) around halogenated benzyl substituents. Its defined regioisomeric identity (CAS 1865147-16-5) ensures that the N-benzyl azetidine core is correctly incorporated, as established by the direct comparison with its C-benzyl isomer . The class-level reactivity inference of high ring strain [1] makes it a valuable precursor for ring-opening reactions to generate more complex, functionalized amine products for lead optimization campaigns.

Chemical Biology: Tool Compound for Investigating Azetidine Pharmacophore Activity

Researchers investigating the biological activity of azetidine-containing compounds can utilize 1-(2-chloro-6-fluorobenzyl)azetidine as a starting point or control compound. While no direct activity data exists for this specific molecule, the class-level inference that optimized azetidines achieve nanomolar potency against targets like RORγt and HDAC6 [2] supports its utility in phenotypic or target-based screens. Its distinct halogenation pattern may impart different cellular permeability or metabolic stability profiles compared to unsubstituted or differently substituted analogs, allowing for the empirical determination of these properties in a given assay system.

Process Chemistry: Development of Continuous Flow Synthesis Methods

The azetidine core, including N-alkylated derivatives, has been the subject of recent advancements in continuous flow synthesis [3]. 1-(2-Chloro-6-fluorobenzyl)azetidine can be employed as a model substrate to develop and optimize flow chemistry protocols for strained heterocycles, potentially improving safety and scalability compared to batch processes. The use of this specific compound allows process chemists to explore the reactivity of the N-benzyl azetidine motif under continuous conditions, generating valuable data for scaling up the production of related pharmaceutical intermediates.

Analytical Chemistry: Reference Standard for Regioisomer Identification

Due to its distinct regioisomeric identity from 3-[(2-chloro-6-fluorophenyl)methyl]azetidine , this compound can be used as a reference standard in analytical method development. In quality control laboratories, it can help calibrate chromatographic methods (e.g., HPLC, GC) to resolve and quantify the target N-benzyl isomer from its C-benzyl counterpart, ensuring the purity and identity of synthesized batches or commercial supplies. This application is critical for maintaining data integrity in regulated pharmaceutical research environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chloro-6-fluorobenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.